Product packaging for N-Methyl-N-nitrosotoluene-4-sulfonamide-d3(Cat. No.:CAS No. 42366-72-3)

N-Methyl-N-nitrosotoluene-4-sulfonamide-d3

Cat. No.: B1591347
CAS No.: 42366-72-3
M. Wt: 217.26 g/mol
InChI Key: FFKZOUIEAHOBHW-BMSJAHLVSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Organic Chemistry and Biomedical Sciences

Deuterium labeling is a cornerstone technique in the investigation of chemical reaction mechanisms and metabolic pathways. fiveable.mersc.orgd-nb.info The substitution of hydrogen with deuterium, which is approximately twice as heavy, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.orginformaticsjournals.co.intandfonline.com This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the rate of a reaction is slowed if the cleavage of a C-H bond is the rate-determining step. portico.orgresearchgate.net

By strategically placing deuterium atoms in a molecule and observing changes in reaction rates, chemists can deduce which bonds are broken or formed during the critical transition state of a reaction. fiveable.meportico.org This provides profound insights into reaction pathways that would otherwise be difficult to observe. fiveable.menih.gov

In the biomedical and pharmaceutical sciences, deuterium labeling is crucial for studying drug metabolism. clearsynth.comnih.gov Many drugs are metabolized by enzymes, such as cytochrome P450, through oxidative processes that involve C-H bond cleavage. portico.orgresearchgate.net By replacing a hydrogen atom at a metabolic site with deuterium, the rate of metabolism at that position can be significantly reduced. tandfonline.comresearchgate.net This strategy, known as "metabolic switching," can improve a drug's pharmacokinetic profile by increasing its half-life and systemic exposure. acs.orginformaticsjournals.co.in Furthermore, deuterated compounds are extensively used as internal standards in quantitative mass spectrometry, enabling precise measurement of drug and metabolite concentrations in biological samples. acs.org

Strategic Role of Diazomethane (B1218177) Precursors in C1 Synthetic Transformations

Diazomethane (CH₂N₂) is a highly versatile, albeit hazardous, C1 building block in organic synthesis. masterorganicchemistry.comnih.gov It is widely used for methylation, particularly for the conversion of carboxylic acids to methyl esters under mild conditions. masterorganicchemistry.comspcmc.ac.in The reaction is highly efficient, with the only byproduct being inert nitrogen gas. diva-portal.org

Beyond simple methylation, diazomethane is a key reagent in homologation reactions, most notably the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orgnrochemistry.com This multi-step process extends a carboxylic acid by a single carbon atom, converting it into its higher homologue. wikipedia.orgadichemistry.com The reaction proceeds through the formation of a diazoketone intermediate, which then undergoes a metal-catalyzed Wolff rearrangement to form a ketene (B1206846) that can be trapped by various nucleophiles. organic-chemistry.orgwikipedia.org Diazomethane also serves as a source of the methylene (B1212753) carbene (:CH₂), which is used in cyclopropanation reactions with alkenes. masterorganicchemistry.comresearchgate.net

Due to the explosive and toxic nature of gaseous diazomethane, it is almost always generated in situ from stable precursors. wikipedia.orgrsc.org N-methyl-N-nitroso compounds are the most common class of precursors. spcmc.ac.inethz.ch Among these, Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) is one of the most popular choices for laboratory-scale synthesis due to its stability and ease of handling. masterorganicchemistry.comwikipedia.orgresearchgate.net The generation of diazomethane is achieved by the base-catalyzed decomposition of Diazald®, typically in a biphasic ether/aqueous hydroxide (B78521) system. orgsyn.org

Historical Development and Contemporary Relevance of Diazald®-N-methyl-d3

The development of diazomethane precursors dates back to 1894 with the work of Hans von Pechmann, who first synthesized diazomethane from N-nitroso-N-methylurea. wikipedia.orgethz.ch Over the decades, various precursors were developed to improve safety and handling, leading to the popularization of reagents like Diazald®. wikipedia.org The synthesis of deuterated diazomethane (CD₂N₂) initially involved direct hydrogen-deuterium exchange with diazomethane solutions using deuterium oxide (D₂O). orgsyn.orgwikidoc.org

The advent of Diazald®-N-methyl-d3 provided a more direct and efficient route to generate deuterated diazomethane. cymitquimica.comorgsyn.org This precursor is synthesized from deuterated starting materials, ensuring high isotopic enrichment in the final diazomethane product. e3s-conferences.org The procedure for generating deuterated diazomethane from its deuterated precursor mirrors that of its non-deuterated counterpart, typically involving reaction with a base like sodium deuteroxide in D₂O.

In contemporary research, Diazald®-N-methyl-d3 remains highly relevant. It is a critical reagent for synthesizing deuterated methyl esters and other methylated compounds for mechanistic and metabolic studies. nih.gov For example, the reaction of deuterated diazomethane with a deuterated carboxylic acid can produce deuterated methyl esters with high isotopic purity, which are invaluable for tracing metabolic pathways or as "cold-labeled" (non-radioactive) materials in biological investigations. The ability to generate deuterated diazomethane on demand from a stable, solid precursor allows researchers to safely and conveniently access this important isotopic labeling tool. diva-portal.orgdiva-portal.org

Chemical Data Tables

Table 1: Properties of N-methyl-d3-N-nitroso-p-toluenesulfonamide (Diazald®-N-methyl-d3)

Property Value
CAS Number 42366-72-3 cymitquimica.com
Molecular Formula C₈H₇D₃N₂O₃S chemicalbook.com
Molecular Weight 217.26 g/mol chemicalbook.com
Melting Point 60-63 °C chemicalbook.com
Appearance Light yellow solid cdnisotopes.com

| Synonyms | N-Methyl-d3-N-nitroso-p-toluenesulfonamide, (Diazomethane-d2 precursor) chemicalbook.com |

Table 2: Comparison of Diazald® and its Deuterated Analog

Compound Molecular Formula Molecular Weight ( g/mol ) Key Application
Diazald® C₈H₁₀N₂O₃S 214.24 sigmaaldrich.com Precursor for diazomethane (CH₂N₂) masterorganicchemistry.com

| Diazald®-N-methyl-d3 | C₈H₇D₃N₂O₃S | 217.26 chemicalbook.com | Precursor for deuterated diazomethane (CD₂N₂) chemicalbook.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3S B1591347 N-Methyl-N-nitrosotoluene-4-sulfonamide-d3 CAS No. 42366-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-nitroso-N-(trideuteriomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZOUIEAHOBHW-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230663
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42366-72-3
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42366-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
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Record name Benzenesulfonamide, 4-methyl-N-(methyl-d3)-N-nitroso
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Synthetic Methodologies for N Methyl D3 N Nitroso P Toluenesulfonamide

Efficient and Scalable Preparation of N-methyl-d3-N-nitroso-p-toluenesulfonamide

The synthesis of Diazald®-N-methyl-d3 has been optimized to allow for efficient and scalable production, moving beyond laboratory-scale preparations to multi-gram quantities. lookchem.comresearchgate.netbac-lac.gc.caresearchgate.netnih.gov These advancements are critical for meeting the demands of both academic and industrial research, where larger quantities of deuterated labeling agents are often required. lookchem.com

Multi-Gram Scale Synthesis Protocols

A robust and reliable method for the preparation of multi-gram quantities of N-methyl-d3-N-nitroso-p-toluenesulfonamide has been developed. lookchem.comresearchgate.netbac-lac.gc.caresearchgate.netnih.gov This approach is designed to be straightforward and utilizes established, reliable chemical reactions. lookchem.comresearchgate.netbac-lac.gc.ca The general synthetic route involves the initial preparation of a deuterated methylating agent, which is then used to introduce the N-methyl-d3 group onto a p-toluenesulfonamide (B41071) backbone, followed by nitrosation. mpg.deatlanchimpharma.com

A key strategy involves the use of N-Boc-protected p-toluenesulfonamide, which is commercially available or can be readily prepared. atlanchimpharma.com This protected sulfonamide is reacted with a labeled methyl tosylate (methyl-d3 tosylate) in the presence of a base like potassium carbonate in a suitable solvent such as refluxing acetonitrile. atlanchimpharma.com This step yields the N-methylated-d3 compound in high yield after purification. atlanchimpharma.com The final step is a deprotection/nitrosation sequence to furnish the desired N-methyl-d3-N-nitroso-p-toluenesulfonamide. atlanchimpharma.com This method has proven to be effective for producing the target compound on a significant scale. lookchem.comresearchgate.netbac-lac.gc.caresearchgate.netnih.gov

Leveraging Cost-Effective Deuterated Label Sources (e.g., Methanol-d4)

A significant factor in the scalable synthesis of Diazald®-N-methyl-d3 is the use of cost-effective and readily available sources for the deuterium (B1214612) label. lookchem.comresearchgate.netbac-lac.gc.canih.gov Methanol-d4 stands out as an inexpensive and commercially accessible starting material for introducing the trideuteromethyl group. lookchem.comresearchgate.netbac-lac.gc.canih.govatlanchimpharma.com

Starting MaterialReagentIntermediateProductScaleRef.
p-Toluenesulfonyl chlorideMethanol-d4Methyl-d3 tosylateN/AN/A atlanchimpharma.com
N-Boc-p-toluenesulfonamideMethyl-d3 tosylateN-Boc-N-methyl-d3-p-toluenesulfonamideN-methyl-d3-N-nitroso-p-toluenesulfonamideMulti-gram lookchem.comatlanchimpharma.com

Assessment of Reaction Robustness and Process Optimization

The development of a scalable synthesis for Diazald®-N-methyl-d3 has involved a thorough assessment of reaction robustness and process optimization. The chosen chemical transformations are described as robust and reliable, indicating that they are tolerant of minor variations in reaction conditions and can be consistently performed on a larger scale. lookchem.comresearchgate.netbac-lac.gc.ca

Generation of Labeled Diazomethane from Diazald® N Methyl D3

Mechanistic Pathways of Diazomethane-d2 Formation

The generation of diazomethane-d2 from Diazald®-N-methyl-d3 follows a well-established reaction pathway involving base-catalyzed decomposition. youtube.comharvard.edu

The core of diazomethane-d2 generation lies in the base-catalyzed decomposition of Diazald®-N-methyl-d3. The reaction is typically initiated by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgyoutube.com The mechanism proceeds through a series of elimination reactions. wikipedia.org

The process begins with the nucleophilic attack of a hydroxide ion on the sulfonyl group of the Diazald®-N-methyl-d3 molecule. youtube.com This is followed by a sequence of proton transfers and rearrangements, ultimately leading to the formation of the highly reactive diazomethane-d2 gas and p-toluenesulfonate as a byproduct. wikipedia.orgyoutube.com It is important to note that the deuterium (B1214612) atoms on the methyl group of the precursor are retained in the final diazomethane-d2 product. nih.gov

Studies have shown that the reaction is sensitive to the concentration of the base and the reaction temperature. wikipedia.orgmpg.de Efficient generation requires careful control of these parameters to ensure a steady and safe production of diazomethane-d2.

The choice of solvent and the thermal conditions under which the reaction is conducted significantly impact the efficiency of diazomethane-d2 generation. wikipedia.orgamazonaws.com The reaction is typically carried out in a biphasic system, often consisting of an organic solvent like diethyl ether and an aqueous solution of the base. wikipedia.org High-boiling polar co-solvents, such as diethylene glycol monomethyl ether, can also be employed. wikipedia.org

Thermal conditions play a crucial role. The decomposition of Diazald® is generally performed at moderately elevated temperatures, typically between 65-70 °C, to facilitate the reaction without causing explosive decomposition of the diazomethane (B1218177) product. wikipedia.org It is critical to avoid overheating, as diazomethane is known to be explosive, especially at temperatures above 100°C. wikipedia.org The use of specialized distillation apparatus with fire-polished joints is recommended to minimize the risk of detonation initiated by rough surfaces.

The efficiency of the generation process can be monitored by various analytical techniques. For instance, the concentration of the generated diazomethane can be determined spectrophotometrically by measuring its absorbance at 410 nm. orgsyn.org

Elucidation of Base-Catalyzed Decomposition Mechanisms

Advanced Strategies for Controlled Diazomethane-d2 Release

Continuous flow chemistry has emerged as a superior method for the on-demand generation of hazardous reagents like diazomethane-d2. e3s-conferences.orgrsc.orgmt.com In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor or a coiled tube reactor. amazonaws.comrsc.org This approach offers several advantages, including excellent heat and mass transfer, precise control over reaction parameters, and a significantly reduced inventory of the hazardous material at any given time. e3s-conferences.orgmt.com

For the generation of diazomethane-d2, a solution of Diazald®-N-methyl-d3 in an organic solvent and an aqueous base solution are continuously pumped and mixed in a reactor. researchgate.netnih.gov The generated diazomethane-d2 is then immediately directed to the subsequent reaction, ensuring it is consumed as it is produced. e3s-conferences.org This on-demand production minimizes the risk of accumulation and potential explosions. researchgate.netnih.gov

A significant advancement in the safe handling of diazomethane is the use of membrane separation technology. researchgate.netnih.govnih.gov This technique allows for the generation of anhydrous diazomethane, which is often required for specific chemical transformations. In this system, the reaction of Diazald® and base occurs within a semi-permeable membrane, typically made of a material like Teflon AF-2400. researchgate.netnih.govresearchgate.net

The gaseous diazomethane-d2 selectively diffuses through the membrane into a separate chamber containing the substrate dissolved in a suitable solvent. researchgate.netnih.gov This "tube-in-flask" reactor design ensures that the diazomethane is delivered in a pure, anhydrous state and is immediately consumed by the substrate, preventing its accumulation. researchgate.netnih.govresearchgate.net This method has been successfully employed for various reactions, including the methylation of carboxylic acids. researchgate.net

The primary goal of modern diazomethane generation strategies is to enhance safety by minimizing the in-process inventory of this explosive compound. researchgate.netrsc.org Continuous flow and membrane-based systems are prime examples of how this can be achieved. e3s-conferences.orgresearchgate.net By generating diazomethane-d2 on-demand and ensuring its immediate consumption, the amount of the hazardous gas present at any moment is kept to a minimum. e3s-conferences.orgresearchgate.netnih.gov

Further safety enhancements include the integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), to monitor the generation and consumption of diazomethane in real-time. nih.govresearchgate.net This allows for precise process control and immediate detection of any potential issues. The development of robust, automated systems further reduces the need for manual handling and potential exposure. researchgate.net

Continuous Flow Reactor Architectures for On-Demand Production

Comparative Evaluation with Alternative Deuterated Diazomethane Precursors.orgsyn.orgmdma.ch

The generation of deuterated diazomethane (CD₂N₂) is essential for various applications in analytical and synthetic chemistry, including isotopic labeling for metabolic studies and as a reagent in mass spectrometry. nih.gov While Diazald®-N-methyl-d3 is a prominent precursor, other methods and starting materials exist for generating deuterated diazomethane. orgsyn.orgnih.gov A comparative evaluation of these precursors is critical for selecting the most appropriate reagent based on stability, handling safety, and the purity of the resulting diazomethane.

Analysis of Stability and Handling Characteristics.orgsyn.org

The choice of a precursor for generating hazardous reagents like diazomethane is heavily influenced by its stability and handling requirements. acs.org Diazald®, and by extension its deuterated isotopologue Diazald®-N-methyl-d3, is a crystalline solid that is stable at room temperature, making it a preferred choice for the controlled generation of diazomethane. e3s-conferences.org This stability allows for easier storage and handling compared to gaseous or liquid precursors. The generation of diazomethane from Diazald® is typically performed by reacting it with a base in a biphasic system, a procedure for which specialized glassware is available to minimize risks. chem-station.com

Alternative precursors for deuterated diazomethane include N-nitrosomethyl-d₃-urea and methods involving hydrogen-deuterium exchange on non-deuterated diazomethane. orgsyn.orgmdma.ch N-nitrosomethyl-d₃-urea is also a solid precursor, but its handling and the subsequent generation of diazomethane-d₂ require stringent safety protocols, similar to those for Diazald®. orgsyn.org

A significant challenge in handling deuterated diazomethane, irrespective of its precursor, is its inherent toxicity and explosive nature. orgsyn.orgchem-station.com It is crucial to handle it as a dilute solution in an inert solvent and to avoid contact with rough surfaces or sharp edges, which can trigger detonation. chem-station.com

The stability of the generated deuterated diazomethane solution is also a key consideration. Drying ethereal solutions of diazomethane-d₂ over potassium hydroxide (KOH), a common practice for the non-deuterated analogue, is discouraged as it can lead to approximately 15% deuterium-hydrogen exchange after one hour, compromising the isotopic purity of the reagent.

PrecursorPhysical StateStabilityKey Handling Considerations
Diazald®-N-methyl-d3 Crystalline SolidStable at room temperature. Can be weighed and handled as a solid. Generation requires specialized glassware and adherence to safety protocols for handling toxic and explosive gas. chem-station.com
N-nitrosomethyl-d3-urea SolidNoted as a precursor in literature. orgsyn.orgmdma.chRequires similar stringent safety protocols as Diazald® for generating a toxic and explosive gas. orgsyn.org
Diazomethane (for H-D exchange) Gas/SolutionInherently unstable and explosive. chem-station.comRequires generation of non-deuterated diazomethane first, followed by a hazardous exchange reaction with D₂O, which can lead to significant loss of material. mdma.ch

Assessment of Impurity Profiles and Byproduct Formation

The isotopic and chemical purity of deuterated diazomethane is paramount for its intended applications. The precursor and the generation method directly influence the impurity profile of the final product.

Generation of deuterated diazomethane from Diazald®-N-methyl-d3 is a reliable method for producing high-purity diazomethane-d₂. nih.gov When used to prepare deuterated methyl esters, isotopic purities of greater than 95% can be achieved. However, some deuterium scrambling can occur during the preparation of diazomethane-d₂ from Diazald-d₃. nih.gov

Alternative methods often yield a more complex mixture of isotopologues. For instance, the preparation of deuterated diazomethane by decomposing methyl-d₃-nitrosourea in a sodium deuteroxide/deuterium oxide (NaOD-D₂O) medium can produce a product containing a significant amount of monodeuterated diazomethane (CHDN₂), even if the presence of non-deuterated diazomethane (CH₂N₂) is negligible. mdma.ch Similarly, hydrogen-deuterium exchange on pre-formed CH₂N₂ using D₂O can result in a mixture containing approximately 40% CD₂N₂, 40% CHDN₂, and 20% CH₂N₂, along with significant loss of the starting material due to reaction with water. mdma.ch

Besides isotopic impurities, chemical byproducts can also be formed. The reaction of diazomethane with chloroform (B151607) in the presence of a base, a method used in some preparations, can produce chloroacetylene as a minor product. mdma.ch When diazomethane reactions are quenched, for example with acetic acid, byproducts like methyl acetate (B1210297) are formed. wordpress.com Other functional groups present in a reaction mixture can also react with diazomethane at slower rates to yield undesirable byproducts, often referred to as artifacts. wordpress.com

Precursor/MethodExpected Isotopic PurityKnown Impurities and Byproducts
Diazald®-N-methyl-d3 High (>95% D). Potential for minor deuterium scrambling (formation of CHDN₂). nih.gov
N-nitrosomethyl-d3-urea Variable; can contain large quantities of CHDN₂. mdma.chDepends on the specific reaction conditions.
H-D Exchange on CH₂N₂ Low; results in a mixture of CD₂N₂, CHDN₂, and CH₂N₂. mdma.chSignificant loss of product as methyl ether; potential for other byproducts depending on the initial diazomethane generation method. mdma.ch

Research Applications of Deuterated Diazomethane Derived from Diazald® N Methyl D3

Applications in Isotopic Labeling for Quantitative Analytical Methodologies

The introduction of a stable isotope-labeled functional group, such as the deuterated methyl group from diazomethane-d₂, is a cornerstone of modern quantitative analysis, particularly in mass spectrometry. The known mass shift allows for the differentiation and quantification of analytes with high precision.

In high-throughput omics studies, which analyze large sets of biological molecules, deuterated diazomethane (B1218177) provides a powerful tool for derivatization, enabling more sensitive and accurate quantification.

The most common application of deuterated diazomethane in quantitative mass spectrometry is the creation of stable isotope-labeled internal standards (SIL-IS). An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.

By reacting a target analyte (e.g., a carboxylic acid, phenol (B47542), or amine) with deuterated diazomethane, a deuteromethylated version of the molecule is produced. nih.govresearchgate.net This labeled version co-elutes with the natural, unlabeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. The known concentration of the added SIL-IS allows for precise quantification of the endogenous analyte by comparing the signal intensities of the labeled and unlabeled ion pairs. This isotope dilution method corrects for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly accurate and reproducible measurements. For instance, deuterated methyl esters can be formed from carboxylic acids for this purpose. sigmaaldrich.com

Beyond creating internal standards, derivatization with deuterated diazomethane can significantly improve the analytical performance of mass spectrometry assays. This is particularly useful for molecules that ionize poorly or produce uninformative fragment ions.

A key strategy involves the introduction of a permanent positive charge to an analyte. researchgate.net For example, the Trimethylation Enhancement using Diazomethane (TrEnDi) technique involves the reaction of diazomethane with primary or secondary amines on peptides or phospholipids. researchgate.net This reaction results in the formation of a quaternary ammonium (B1175870) group, which carries a fixed, permanent positive charge. This modification offers several benefits:

Enhanced Sensitivity: The permanent positive charge dramatically increases the ionization efficiency in electrospray ionization (ESI), leading to a significant boost in signal intensity and improved detection limits for trace-level analytes. researchgate.net

Simplified Spectra: The fixed charge simplifies mass spectra by reducing the formation of various adducts (e.g., sodium, potassium).

Controlled Fragmentation: The presence of the fixed charge can direct fragmentation pathways during tandem mass spectrometry (MS/MS), producing more predictable and informative fragment ions, which aids in structural elucidation and confident identification. researchgate.net In lipidomics, this strategy has been applied to glycerophospholipids, where diazomethane concurrently methylates the phosphate (B84403) group and quaternizes the amino group, enhancing sensitivity in mass spectrometry analyses. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. The subsequent measurement of the isotope ratio of the labeled to unlabeled analyte by a mass spectrometer allows for the highly accurate determination of the analyte's concentration.

Deuterated diazomethane derived from Diazald®-N-methyl-d3 is a key reagent for preparing the necessary labeled standards for IDMS. oup.comresearchgate.net For example, to quantify a specific fatty acid, a deuteromethyl ester of that fatty acid can be synthesized using CD₂N₂ and used as the isotopic spike. This approach is widely considered a "gold standard" method for its precision and accuracy in various fields, including clinical chemistry and reference material certification.

Stable isotope tracers are essential tools for tracking the movement and transformation of elements and compounds through biological and environmental systems. While nitrogen-15 (B135050) (¹⁵N) is often used for tracking nitrogen fate, deuterium (B1214612) labeling can also serve as a powerful tracer.

Deuterated diazomethane can be used to label specific organic molecules to study their metabolic pathways or environmental degradation. By introducing a deuteromethylated compound into a system (e.g., a cell culture or a soil sample), researchers can follow the fate of the labeled methyl group by tracking the appearance of the deuterium label in various metabolites or degradation products using mass spectrometry. This allows for the mapping of metabolic networks and the investigation of biogeochemical cycles, such as the transformation of organic nitrogen compounds.

Development and Validation of Labeled Internal Standards

Isotope Dilution Mass Spectrometry (IDMS) Applications

Mechanistic Investigations in Organic and Organometallic Chemistry

The substitution of hydrogen with deuterium creates a heavier C-D bond compared to a C-H bond. This difference can alter the rate of reactions where this bond is broken, an effect known as the kinetic isotope effect (KIE). By comparing the reaction rates or products of reactions using CH₂N₂ versus CD₂N₂, chemists can gain insight into reaction mechanisms.

Deuterated diazomethane generated from Diazald®-N-methyl-d3 has been employed in various mechanistic studies. nih.govoup.com Reported reactions include:

Alkene Cyclopropanation: Studying the KIE in the reaction of deuterated diazomethane with alkenes can help elucidate the transition state of the carbene addition. nih.govresearchgate.net

Phenol Methylation: Investigating the transfer of the deuterated methyl group to a phenol can provide details about the proton transfer step in the reaction. nih.govresearchgate.net

α-Diazoketone Formation: The use of CD₂N₂ in the Arndt-Eistert synthesis (reaction with an acid chloride) can help probe the mechanism of this classic homologation reaction. nih.govresearchgate.net

Acyl Migration Studies: In one study, CD₂N₂ prepared from Diazald®-N-methyl-d3 was used to synthesize a deuterated pentafulvene derivative to determine whether a subsequent 1,7-acyl migration was an intramolecular or intermolecular process by analyzing the resulting mass spectra. oup.com

By observing whether the deuterium atoms are retained, lost, or scrambled during a reaction, researchers can deduce the step-by-step pathway of the chemical transformation. nih.gov

Table of Mentioned Compounds

Advancements in Deuterated Synthetic Methodologies

The demand for deuterated compounds, particularly in the pharmaceutical industry for improving metabolic stability of drugs, has driven the development of new synthetic methods. researchgate.netacs.org

Application in Kinetic Isotope Effect (KIE) Determinations

1 Regioselective and Stereoselective Deuteromethylation Reactions

The introduction of a deuterated methyl group (–CD3) into a molecule, known as deuteromethylation, is a key transformation. Recent advancements have focused on achieving this with high regioselectivity (at a specific position) and stereoselectivity (with a specific 3D orientation).

While Diazald®-N-methyl-d3 provides a source for deuterated diazomethane, which can be used for methylation, other methods for deuteromethylation have also been developed. researchgate.netresearchgate.netrsc.org For example, radical trideuteromethylation using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has been reported for the synthesis of labeled heterocycles. researchgate.net Catalytic methods, including those using ruthenium and palladium, have been developed for the regioselective C-H methylation and deuteromethylation of arenes and other substrates. chemrxiv.orgacs.org These methods offer alternative and often more direct routes to deuterated compounds compared to the use of deuterated diazomethane. The development of new reagents, such as Se-methyl-d3 selenosulfonate, has expanded the toolbox for direct trideuteromethylselenation. rsc.org

Table 2: Comparison of Deuteromethylation Methods

MethodDeuterium SourceKey Features
Deuterated DiazomethaneDiazald®-N-methyl-d3Well-established for methylation of acidic protons. sigmaaldrich.com
Radical DeuteromethylationDMSO-d6Useful for synthesis of labeled heterocycles. researchgate.net
Catalytic C-H DeuteromethylationDeuterated Methanol (B129727), etc.Allows for direct and regioselective functionalization. researchgate.netacs.org
Deuterated SelenosulfonateCustom SynthesisEnables direct trideuteromethylselenation. rsc.org

Regioselective and Stereoselective Deuteromethylation Reactions

Carboxylic Acid Esterification with Deuterated Methyl Groups

The reaction of diazomethane with carboxylic acids is a well-established and efficient method for the formation of methyl esters. researchgate.netwikipedia.org This reaction proceeds under mild conditions and is highly selective for acidic protons, such as those in carboxylic acids and phenols, over less acidic ones like those in alcohols. wikipedia.org The use of deuterated diazomethane (CD₂N₂) allows for the synthesis of methyl esters with a deuterated methyl group (-CD₃).

The mechanism involves the initial protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, which is then attacked by the carboxylate anion in an Sₙ2 reaction to yield the methyl ester and nitrogen gas. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Labeling studies have shown that the proton transfer is the initial and faster step. wikipedia.org

When using deuterated diazomethane (prepared from Diazald®-N-methyl-d3), the isotopic purity of the resulting deuterated methyl ester is a critical factor. Research has shown that the reaction of wet ethereal deuterated diazomethane with a deuterated carboxylic acid can yield deuterated methyl esters containing 90% of the deuterium from the diazomethane. sigmaaldrich.com The isotopic purity can be further enhanced to over 95% by adding D₂O to the ethereal deuterated diazomethane solution and ensuring vigorous stirring during the addition of the deuterated carboxylic acid. sigmaaldrich.com

However, the presence of exchangeable protons can lead to deuterium scrambling. For instance, when dideuteriodiazomethane reacts with undeuterated benzoic acid, hydrogen-deuterium exchange can occur faster than esterification, resulting in a methyl benzoate (B1203000) product that is only 70% deuterated. orgsyn.org To achieve high isotopic incorporation, it is often necessary to use a deuterated carboxylic acid (RCOOD) in conjunction with the deuterated diazomethane. sigmaaldrich.com

A study by Shields and Manthorpe reported the esterification of benzoic acid using diazomethane-d₂, which was prepared from Diazald-d₃. researchgate.net This highlights the direct application of Diazald®-N-methyl-d3 in producing deuterated esters for research purposes.

Table 1: Examples of Deuterated Methyl Ester Synthesis

Carboxylic Acid Deuterated Reagent Product Isotopic Purity/Yield Reference(s)
Benzoic acid Diazomethane-d₂ [²H₃]methyl benzoate Not specified researchgate.netlookchem.com
Deuterated carboxylic acids (RCOOD) Deuterated diazomethane Deuterated methyl esters >95% sigmaaldrich.com
Benzoic acid (undeuterated) Dideuteriodiazomethane Methyl benzoate (partially deuterated) 70% deuterated orgsyn.org
4-Methoxybenzoic acid Diazomethane Methyl 4-methoxybenzoate 98.4% yield sigmaaldrich.com
N-, O-, and S-Deuteromethylation of Heteroatom-Containing Compounds

Deuterated diazomethane serves as a potent reagent for the introduction of a deuterated methyl group onto various heteroatoms, including nitrogen, oxygen, and sulfur. diva-portal.org This process, known as deuteromethylation, is analogous to methylation with standard diazomethane but provides an isotopic label for analytical purposes.

The reaction is particularly effective for the O-methylation of phenols. researchgate.net Similar to carboxylic acids, the acidic proton of the phenol facilitates the reaction. Shields and Manthorpe have reported the use of diazomethane-d₂ for phenol methylation. researchgate.net

Beyond O-methylation, diazomethane can be used for the methylation of other heteroatoms. The general reactivity allows for the deuteromethylation of amines (N-deuteromethylation) and thiols (S-deuteromethylation), expanding the range of deuterated compounds that can be synthesized for various research applications.

Deuterated Cyclopropanation of Unsaturated Systems

Diazomethane is a well-known reagent for the cyclopropanation of alkenes, a reaction that can be initiated photochemically, thermally, or through transition-metal catalysis. masterorganicchemistry.commasterorganicchemistry.com The use of deuterated diazomethane (CD₂N₂) allows for the synthesis of deuterated cyclopropanes. This reaction typically proceeds via the formation of a deuterated carbene (:CD₂), which then adds to the double bond of an unsaturated system.

The cyclopropanation reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-disubstituted cyclopropane.

Palladium and copper catalysts are often employed to facilitate the reaction and improve selectivity. masterorganicchemistry.com Research has demonstrated the palladium-catalyzed cyclopropanation of various alkenes using diazomethane. e3s-conferences.org Shields and Manthorpe have specifically noted the application of labeled diazomethane in alkene cyclopropanation. researchgate.net The reaction of dicyclopropylacetylene with excess diazomethane in the presence of copper compounds leads to the formation of dicyclopropylcyclopropene. masterorganicchemistry.com

Table 2: Examples of Deuterated Cyclopropanation

Unsaturated Substrate Deuterated Reagent Catalyst Product Type Reference(s)
Alkenes Diazomethane-d₂ Light (hν) or Metal Catalyst (Pd, Cu) Deuterated cyclopropanes masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com
Spiro[2.4]hepta-4,6-diene Diazomethane Pd(II) Dicyclopropanation products e3s-conferences.org
Dicyclopropylacetylene Diazomethane Copper compounds Dicyclopropylcyclopropene masterorganicchemistry.com

Homologation Reactions and Carbon Chain Elongation with Deuterium Incorporation (e.g., Arndt-Eistert Synthesis)

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. organic-chemistry.orgwikipedia.org This multi-step process allows for the conversion of a carboxylic acid to its higher homolog, for instance, an α-amino acid to a β-amino acid. The use of deuterated diazomethane in this synthesis enables the incorporation of deuterium into the elongated carbon chain.

The synthesis begins with the activation of a carboxylic acid, typically by converting it to an acid chloride. organic-chemistry.orgwikipedia.org The acid chloride then reacts with diazomethane (in this case, deuterated diazomethane) to form a deuterated α-diazoketone. organic-chemistry.orgnrochemistry.com This is a crucial step where the deuterated methylene (B1212753) group is introduced.

The key step of the Arndt-Eistert synthesis is the Wolff rearrangement of the α-diazoketone to form a ketene (B1206846). organic-chemistry.orgwikipedia.org This rearrangement can be induced thermally, photochemically, or with a metal catalyst, such as silver(I) oxide. organic-chemistry.orgwikipedia.org The resulting ketene is then trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org The rearrangement preserves the stereochemistry of the chiral center. nih.gov

Synthesis of Deuterated Alpha-Diazoketones

Deuterated alpha-diazoketones are important synthetic intermediates, and their primary application is in the Arndt-Eistert homologation as described above. They are synthesized by the reaction of an activated carboxylic acid, most commonly an acid chloride, with deuterated diazomethane. organic-chemistry.orgnrochemistry.com

The reaction involves the acylation of the deuterated diazomethane by the acid chloride. organic-chemistry.org To prevent the formation of byproducts like chloromethyl ketones, an excess of diazomethane or the addition of a base like triethylamine (B128534) is often required to neutralize the HCl generated during the reaction. wikipedia.org

Shields and Manthorpe have demonstrated the formation of α-diazoketones from labeled diazomethane. researchgate.net Various studies have optimized the synthesis of α-diazoketones from different acid chlorides, achieving high yields. amazonaws.com For example, the reaction of benzoyl chloride with diazomethane can produce the corresponding α-diazoketone in quantitative yield. amazonaws.com The use of deuterated diazomethane in these reactions would yield the corresponding deuterated α-diazoketones.

Table 3: Synthesis of α-Diazoketones from Acid Chlorides

Acid Chloride Diazomethane Product (α-Diazoketone) Yield Reference(s)
Butyryl chloride Diazomethane 1-Diazo-2-butanone 89% amazonaws.com
Pimeloyl chloride Diazomethane 1,9-Diazo-2,8-nonanedione 95% amazonaws.com
Benzoyl chloride Diazomethane 2-Diazo-1-phenylethanone Quantitative amazonaws.com
4-Methoxybenzoyl chloride Diazomethane 2-Diazo-1-(4-methoxyphenyl)ethanone 93% amazonaws.com

Formation of Deuterated Building Blocks for Complex Molecule Synthesis

Deuterated diazomethane is a versatile C1 building block that enables the synthesis of a variety of deuterated compounds. diva-portal.org These labeled molecules can then be used as building blocks in the synthesis of more complex structures, which is particularly valuable in pharmaceutical research and drug development. diva-portal.orgdiva-portal.org

The incorporation of deuterium into drug molecules can alter their pharmacokinetic properties, for example, by inhibiting metabolic pathways like demethylation. researchgate.net This can lead to improved drug efficacy and safety profiles. The synthesis of deuterated building blocks is therefore a crucial step in the development of deuterated drugs.

The reactions discussed in the preceding sections, such as esterification, deuteromethylation, cyclopropanation, and homologation, all contribute to the creation of a diverse library of deuterated building blocks. For example, deuterated aldehydes, which are valuable synthetic intermediates, can be generated, and their deuterium incorporation can be greater than 95%. nih.gov Chemical deuteration facilities often focus on producing such deuterated precursors for the synthesis of target molecules. ansto.gov.au

Safety and Hazard Management in Laboratory Scale Research Operations

Comprehensive Risk Assessment for Diazomethane (B1218177) Generation and Handling

A thorough risk assessment is the foundational step before any work involving diazomethane generation. Diazomethane is a highly toxic, explosive, and carcinogenic yellow gas. sigmaaldrich.comnj.govresearchgate.net It is more toxic than hydrogen cyanide, and exposure can lead to severe irritation of the skin, eyes, and lungs, potentially causing pulmonary edema and asthma-like symptoms upon sensitization. sigmaaldrich.comnj.govillinois.edu

The primary risks associated with diazomethane are its toxicity and its tendency to explode unexpectedly. masterorganicchemistry.com Explosions can be triggered by various factors, including:

Physical Shocks: Detonations can occur from rough surfaces, such as scratched glassware or ground-glass joints. sigmaaldrich.comresearchgate.net

Light: Exposure to bright artificial light or sunlight can initiate an explosion. nj.gov

Thermal Conditions: Heating gaseous diazomethane to 100 °C can cause it to explode. nih.gov Freezing of solutions should also be avoided, as the sharp edges of solvent crystals can trigger a detonation. sigmaaldrich.com

Chemical Incompatibility: Violent reactions or explosions can occur upon contact with alkali metals and certain drying agents like calcium sulfate. nj.govillinois.edu

Given these severe hazards, it is imperative that only experienced and properly trained personnel handle diazomethane generation. masterorganicchemistry.com Whenever feasible, the use of a safer alternative, such as trimethylsilyldiazomethane (B103560) (TMS-diazomethane), should be considered, although TMS-diazomethane is also highly toxic. illinois.edunih.gov

Table 1: Summary of Diazomethane Hazards and Triggers

Hazard TypeDescriptionCommon Triggers
Explosion Can detonate violently in gaseous, liquid, or concentrated solution forms. sigmaaldrich.comillinois.eduRough surfaces (e.g., scratched glass, ground-glass joints), bright light, heat, physical shock, certain metals, and drying agents. sigmaaldrich.comnj.govresearchgate.netillinois.edu
Toxicity Highly toxic by inhalation and skin/eye contact; a suspected carcinogen. sigmaaldrich.comnj.govillinois.eduInhalation of gas, direct contact with skin or eyes. nj.govillinois.edu
Sensitization May cause an asthma-like allergy, leading to severe reactions on subsequent exposures. sigmaaldrich.comnj.govLong-term, low-level exposure. sigmaaldrich.com

Engineering Controls and Safe Practices for Researchers

Strict engineering controls and safe work practices are mandatory to mitigate the risks of working with diazomethane.

Chemical Fume Hood: All work involving the generation and handling of diazomethane must be conducted within a properly functioning chemical fume hood. sigmaaldrich.comuconn.edu The sash should be kept at the lowest possible working height. uconn.edu

Safety Shields: A blast shield must be used during diazomethane distillations to protect the researcher from potential explosions. illinois.eduualberta.ca

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical safety goggles, and gloves, is required. illinois.edu Due to the severe hazards, a face shield and double gloving are also strongly recommended. illinois.eduuconn.edu

Prohibition of Working Alone: Researchers must never generate or handle diazomethane while working alone. uconn.edu

Avoiding Ignition Sources: Keep the apparatus away from open flames, hot surfaces, and direct sunlight. nj.gov

Design and Implementation of Specialized Glassware and Reaction Systems

To prevent explosions, specialized glassware without ground-glass joints is essential. masterorganicchemistry.com Rough surfaces are known initiators of diazomethane detonations. sigmaaldrich.com

Flame-Polished and Clear-Seal® Joints: Commercially available diazomethane generation kits, such as the Mini Diazald® apparatus, feature flame-polished or Clear-Seal® joints to provide smooth surfaces. masterorganicchemistry.comuconn.edu It is crucial to use only this dedicated type of glassware. uconn.edu Glassware should be inspected for scratches before each use and should never be scrubbed with a brush, which could create hazardous rough spots. ualberta.ca

Mini Diazald® Apparatus: This system is designed for generating small to moderate amounts (1-50 mmol) of diazomethane. sigmaaldrich.com It consists of a single compact unit containing the reaction vessel and a highly efficient cold-finger condenser that is filled with a dry ice-acetone or dry ice-isopropanol slurry. ualberta.cafishersci.com This design effectively prevents the escape of volatile and dangerous diazomethane/ether vapor.

Tube-in-Flask Reactors: For in-situ generation and immediate consumption of diazomethane, a tube-in-flask reactor offers a safer alternative to distillation methods. researchgate.net In this system, the precursor (e.g., Diazald) and a base are pumped through membrane tubing. The diazomethane gas produced diffuses through the membrane into the surrounding flask containing the substrate, where it is instantly consumed. researchgate.net This method minimizes the accumulation of diazomethane, significantly enhancing the safety of the process. researchgate.net

Table 2: Specialized Diazomethane Generation Apparatus

ApparatusScale of GenerationKey Safety Features
Mini Diazald® Apparatus 1–50 mmol sigmaaldrich.comFeatures Clear-Seal® joints and a cold-finger condenser to prevent vapor escape.
Macro Diazald® Kit 200–300 mmol sigmaaldrich.comA larger-scale version, also featuring a dry ice cold-finger condenser and vapor trap. sigmaaldrich.com
Tube-in-Flask Reactor Variable (e.g., 5 mmol) researchgate.netIn-situ generation via a gas-permeable membrane, avoiding distillation and accumulation of diazomethane. researchgate.net

Waste Management and Deactivation Procedures for Residual Diazomethane

Diazomethane solutions should not be stored and must be prepared only as needed. illinois.eduualberta.ca Any excess diazomethane in the reaction vessel, receiving flask, or waste solvents must be deactivated (quenched) before disposal.

Quenching Procedure: The standard method for deactivating residual diazomethane is the careful, dropwise addition of acetic acid. illinois.eduuconn.edu The reaction is complete when the characteristic yellow color of the diazomethane solution disappears and the evolution of nitrogen gas ceases. illinois.eduuconn.edu This process converts the hazardous diazomethane into non-explosive methyl acetate (B1210297). illinois.edu

Decontamination of Glassware: All glassware used for diazomethane generation must be decontaminated. This can be done by rinsing with acetic acid to destroy any residual diazomethane. google.com Contaminated glassware should be left in the fume hood for a period to ensure all volatile residues have evaporated before cleaning. uconn.edu

Disposal: Once the diazomethane has been fully quenched and neutralized, the resulting solution can typically be disposed of through normal chemical waste streams. illinois.eduuconn.edu All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical names of the contents. uconn.edu

Future Prospects and Interdisciplinary Research Opportunities

Development of Next-Generation Diazomethane-d2 Precursors and Generation Methods

The use of diazomethane (B1218177) is often limited by its inherent instability and toxicity. e3s-conferences.org While Diazald(R) has been a favored precursor due to its relative safety and ease of handling compared to older reagents like N-methyl-N-nitrosourea, research is actively pursuing even safer and more efficient methods for generating both diazomethane and its deuterated analogues. wikipedia.org

A significant advancement is the move from traditional batch distillation to in situ generation and consumption, particularly through continuous flow technologies. researchgate.netresearchgate.net Flow reactors, such as tube-in-tube or membrane-based systems, allow for the on-demand production of anhydrous diazomethane, which can be immediately used in a subsequent reaction. acs.orgacs.org This approach minimizes the accumulation of hazardous material and enhances safety and scalability. e3s-conferences.orgresearchgate.net For instance, a tube-in-flask reactor using a semipermeable Teflon AF-2400 membrane has been developed for the generation of anhydrous diazomethane from Diazald(R), a technique readily adaptable for Diazald(R)-N-methyl-d3. acs.org Researchers have also developed scalable continuous flow procedures that can produce diazomethane at significant rates (e.g., 0.44 mol/h), which could be applied to deuterated variants. e3s-conferences.org

Beyond Diazald(R), novel precursors and generation methods are emerging. A "click and release" strategy provides a base-free, low-temperature method for the in situ synthesis of diazomethane. diva-portal.org This reaction between an enamine and a sulfonyl azide (B81097) has been successfully applied to achieve trideuteromethylation using acetone-d6 (B32918) as the deuterium (B1214612) source, demonstrating a new pathway to deuterated diazo compounds without relying on traditional N-nitroso precursors. diva-portal.org Such methods, which avoid harsh basic conditions, expand the compatibility of deuterated diazomethane with sensitive functional groups. researchgate.net

Future research will likely focus on:

Novel Precursors: Developing non-N-nitroso precursors that are more stable, less toxic, and generate fewer byproducts.

Advanced Flow Systems: Creating more sophisticated and robust continuous flow and membrane reactors for the safe and scalable production of diazomethane-d2. acs.org

Alternative Deuterium Sources: Exploring a wider range of inexpensive deuterium sources for incorporation into diazomethane, moving beyond labeled methanol (B129727) or acetone. diva-portal.orgresearchgate.net

Expanding the Scope of Deuterium Labeling in Drug Metabolism and Pharmacokinetics (DMPK) Studies

Deuterium labeling is a powerful tool in pharmaceutical research, providing deep insights into a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect (KIE). musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can slow down metabolic processes that involve breaking this bond. researchgate.net

The application of this principle has profound implications for drug design:

Improved Pharmacokinetic Profiles: By selectively deuterating metabolically vulnerable sites ("soft spots") on a drug molecule, its metabolic stability can be enhanced. nih.gov This can lead to a longer drug half-life, reduced dosing frequency, and more consistent patient exposure. musechem.comnih.gov The first FDA-approved deuterated drug, deutetrabenazine, exemplifies this success, offering advantages over its non-deuterated counterpart for treating chorea associated with Huntington's disease. researchgate.netnih.gov

Redirected Metabolism: Deuteration can block a primary metabolic pathway, potentially redirecting metabolism towards less toxic or more desirable pathways. researchgate.netnih.gov This can reduce the formation of reactive or toxic metabolites, thereby improving the safety profile of a drug.

Internal Standards: Deuterated compounds serve as ideal internal standards for quantitative analysis in mass spectrometry-based bioanalytical assays due to their chemical similarity to the analyte but distinct mass. musechem.com

Diazald(R)-N-methyl-d3, by providing access to diazomethane-d2, allows for the straightforward synthesis of d2-methyl esters and other methylated compounds. This is invaluable for creating deuterated internal standards or for use in metabolic studies to trace the fate of methyl groups. The future of this field will likely see an expansion from simple tracers to the strategic incorporation of deuterium to create superior drug candidates, a strategy sometimes referred to as "precision deuteration". nih.gov The use of heavy water (D2O) labeling in cell culture to analyze proteome-wide turnover kinetics further highlights the expanding applications of deuterium in fundamental biological and medical research. biorxiv.org

Integration with Automation and High-Throughput Experimentation Platforms

The evolution of chemical synthesis is rapidly moving towards automation and high-throughput experimentation (HTE) to accelerate discovery. acs.org The generation and use of reactive intermediates like deuterated diazomethane are prime candidates for this technological integration.

Automated systems for diazomethane generation are being developed to enhance safety and reproducibility. google.com A patent has been filed for an automated apparatus that integrates pumps, a flow reactor, and a quencher for the production, use, and disposal of diazomethane, a system that could be adapted for deuterated analogues. google.com Continuous flow processing, which is inherently more suited to automation than batch chemistry, enables precise control over reaction parameters and allows for the safe handling of hazardous reagents. researchgate.net

The combination of flow chemistry with in-line analytical techniques (e.g., FTIR, NMR) creates data-rich, intelligent systems that can monitor reactions in real time. acs.orgcardiff.ac.uk This allows for rapid optimization and screening of reaction conditions. For drug discovery programs, such automated platforms could be used to quickly synthesize libraries of deuterated compounds for DMPK screening. acs.org For example, an automated flow system could generate diazomethane-d2 from Diazald(R)-N-methyl-d3 and perform methylation reactions on a series of carboxylic acids loaded from a multi-well plate, purifying the products for subsequent analysis without manual intervention.

Future prospects in this area include:

Fully Automated Synthesis Platforms: Development of "synthesis robots" that can perform multi-step sequences involving the generation and reaction of deuterated diazomethane.

Machine Learning-Assisted Optimization: Using algorithms to analyze real-time data from automated reactors to predict optimal conditions and guide experimental design. cardiff.ac.uk

Miniaturization: Employing microreactors for small-scale, high-throughput synthesis of deuterated molecules, minimizing reagent consumption and waste. e3s-conferences.org

Exploration of Novel Deuterated Diazomethane Reactivity in Catalysis

Diazomethane is a versatile C1 building block in organic synthesis, known for reactions such as methylation of carboxylic acids and phenols, the Arndt-Eistert homologation, and various cycloadditions. e3s-conferences.orgwikipedia.org Many of these transformations are mediated by transition metal catalysts. For example, palladium-catalyzed cyclopropanation is a well-established reaction of diazomethane. e3s-conferences.orgacs.org

The use of deuterated diazomethane (CD2N2) in these catalytic cycles offers unique opportunities. While the reactivity is generally similar to the non-deuterated form, the presence of deuterium provides a powerful mechanistic probe. By analyzing the position of the deuterium atoms in the final product, chemists can gain insight into reaction mechanisms, such as the nature of catalytic intermediates.

Furthermore, the exploration of novel reactivity for deuterated diazomethane is an exciting frontier. The kinetic isotope effect, while most pronounced in bond-breaking steps, could potentially influence the selectivity or outcome of certain catalytic reactions. Research could explore whether deuteration impacts:

Enantioselectivity: In asymmetric catalysis, subtle isotopic effects could potentially influence the diastereomeric transition states, leading to changes in enantiomeric excess.

Chemoselectivity: The differential reactivity of C-D versus C-H bonds might be exploited to achieve novel selective transformations in complex molecules.

New Reaction Pathways: Investigating the reaction of deuterated diazomethane on various transition-metal surfaces could uncover new catalytic transformations or provide a deeper understanding of fundamental processes like Fischer-Tropsch synthesis, where the behavior of surface-bound methylene (B1212753) species is crucial. acs.org

The synthesis of novel deuterated building blocks via catalytic reactions of diazomethane-d2 is another promising avenue, providing valuable tools for materials science and pharmaceutical development.

Q & A

Q. What is Diazald(R)-N-methyl-d3, and how is it utilized in synthetic chemistry?

Diazald(R)-N-methyl-d3 (N-methyl-d3-N-nitroso-p-toluenesulfonamide) is a deuterated precursor for generating diazomethane-d2, a methylating agent critical for isotopic labeling in mass spectrometry and NMR studies. It is preferred over non-deuterated analogs for minimizing background interference in trace analysis. Methodologically, Diazald-d3 reacts with aqueous alkali (e.g., KOH/ethanol) under controlled distillation to produce diazomethane-d2, which is quantified spectrophotometrically at 410 nm (ε = 7.2) .

Q. What are the standard protocols for synthesizing diazomethane-d2 from Diazald-d3?

A validated protocol involves dissolving Diazald-d3 (5.0 g) in anhydrous ether (45 mL) and adding it to a reaction flask containing KOH (5 g in 8 mL H₂O + 10 mL ethanol). The mixture is heated to 65°C, and diazomethane-d2 is distilled into a chilled receiver. Post-reaction, residual ether is added to ensure complete trapping. Reaction termination occurs when the distillate becomes colorless, with concentration verified via UV-Vis .

Q. How should Diazald-derived diazomethane be handled to ensure safety and stability?

Diazomethane is highly toxic and explosive; thus, Diazald-d3 reactions must be conducted in a fume hood with explosion-proof equipment. The etheric diazomethane-d2 solution should be stored at ≤4°C and used within 24 hours to prevent decomposition. Safety protocols include avoiding direct light, using glassware without sharp edges, and quenching residues with acetic acid .

Advanced Research Questions

Q. How does isotopic labeling with Diazald-d3 improve sensitivity in lipidomics and proteomics?

Diazomethane-d2 generated from Diazald-d3 enables precise methyl-d3 esterification of carboxyl groups (e.g., fatty acids), enhancing mass shift detection (+3 Da) and reducing isotopic overlap. In lipidomics, this improves quantitation of low-abundance species, such as oxylipins, by LC-MS/MS. However, incomplete methylation (e.g., residual –COOH groups) requires optimization of reaction time and alkali concentration .

Q. What experimental contradictions arise when using Diazald-derived diazomethane in peptide methylation?

Despite high diazomethane-d2 purity (>90%), peptide methylation can yield inconsistent methylene byproducts (e.g., –CH₂– instead of –CD₃). Evidence suggests this stems from trace proton exchange in deuterated solvents or side reactions with residual water. Mitigation involves using anhydrous ether, deuterated solvents (e.g., D₂O for KOH solutions), and reaction monitoring via MALDI-TOF .

Q. How do microreactor systems enhance the scalability and safety of Diazald-d3-based diazomethane generation?

Continuous-flow microreactors (e.g., chip-based systems) enable safe, gram-scale production of diazomethane-d2 by minimizing explosive vapor accumulation. Stark et al. (2009) demonstrated yields of 95–117 mmol/h using Diazald-d3 with NaOH/ethanol, achieving 98% conversion efficiency. This method reduces batch-to-batch variability and is critical for high-throughput isotopic labeling .

Q. What analytical challenges emerge when comparing Diazald-d3 to alternative precursors like NMU (N-methyl-N-nitrosourea)?

Diazald-d3 produces diazomethane-d2 at higher concentrations (0.25–0.30 M) with lower variability (RSD <5%) compared to NMU (0.13 M, RSD 15–20%). However, NMU-derived diazomethane exhibits fewer byproducts in methylation reactions due to reduced nitroso group interference. Researchers must balance purity requirements with synthesis safety, as NMU is carcinogenic and unstable .

Q. How can researchers troubleshoot incomplete deuteration in Diazald-d3 applications?

Incomplete deuteration (e.g., –CH₂– formation) may arise from:

  • Proton contamination : Use deuterated solvents (D₂O, CD₃OD) for alkali preparation.
  • Reagent degradation : Verify Diazald-d3 storage at –20°C and avoid repeated freeze-thaw cycles.
  • Reaction kinetics : Extend reaction time to 30–40 minutes for complete nitroso group cleavage, monitored via FT-IR (loss of –NO₂ stretch at 1520 cm⁻¹) .

Methodological Tables

Q. Table 1. Comparison of Diazomethane Precursors

ParameterDiazald-d3NMU
Diazomethane Concentration0.25–0.30 M 0.13 M
Batch Variability (RSD)<5% 15–20%
Byproduct FormationMethylene adducts Minimal
Safety ProfileStable, low toxicity Carcinogenic, unstable

Q. Table 2. Optimal Conditions for Diazomethane-d2 Synthesis

ParameterValueReference
Reaction Temperature65°C
KOH Concentration50% (w/v) in ethanol
Distillation Rate1–2 mL/min
Spectrophotometric λ410 nm (ε = 7.2)

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N-nitrosotoluene-4-sulfonamide-d3
Reactant of Route 2
N-Methyl-N-nitrosotoluene-4-sulfonamide-d3

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